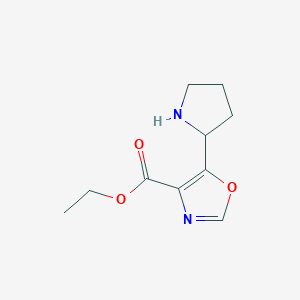![molecular formula C19H17N3O5 B2727265 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide CAS No. 887872-92-6](/img/structure/B2727265.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl involves a base-catalyzed Claisen–Schmidt condensation of aldehyde and ketone to afford a chalcone, which is transformed into an isoxazole via oxidative cyclization of the corresponding intermediate oxime .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been synthesized and studied as a possible therapeutic agent for Alzheimer’s Disease . The inhibition activity of synthesized molecules was studied to assess their possible therapeutic effect on this disease .
Antibacterial Agent
The molecule has shown promising results as an antibacterial agent. It was found to be the best antibacterial agent against B. subtilis, inhibiting 60.04% of bacterial biofilm growth . It was also the second most-active against E. coli .
Inhibition of Cholinestrases and Lipoxygenase Enzymes
The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, including inflammation and neurotransmission, so inhibiting them can have therapeutic effects.
Potential Use in Sulfonamide-Based Drugs
Sulfonamides are a group of drugs that contain a sulfamoyl functional group. They are used as antibacterial, anti-fungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents . The compound “N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide” could potentially be used in the development of new sulfonamide-based drugs .
Broad Spectrum Antibacterial Action
Sulfonamides, including this compound, are known for their broad-spectrum antibacterial action . They are extensively used antibiotics because of this property .
Treatment of Urinary Tract Infections
Due to their bacteriostatic nature, sulfonamides are distinctive in treating urinary tract infections . This compound, being a sulfonamide, may also have potential in this area .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s suggested that the compound may interact with its targets (potentially cholinesterases and lipoxygenase enzymes) leading to their inhibition .
Biochemical Pathways
Given its potential inhibitory activity against cholinesterases and lipoxygenase enzymes, it may affect pathways related to these enzymes .
Pharmacokinetics
Similar compounds are often well absorbed and permeate the blood-brain barrier .
Result of Action
The inhibition of cholinesterases and lipoxygenase enzymes can lead to a variety of effects, including changes in neurotransmission and inflammation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-24-14-6-3-12(4-7-14)17(23)20-19-22-21-18(27-19)13-5-8-15-16(11-13)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFXLOOUYASNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)

![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2727188.png)
![4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2727189.png)
![(3R,3'R)-3,3'-di-tert-Butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2727192.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)

![1-[(2,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2727199.png)


